N-(2-(1h-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine

Medicinal Chemistry Synthetic Chemistry Kinase Inhibitor Synthesis

Scaling LRRK2 inhibitor synthesis? Regioisomeric chloropyrimidines derail the patented SNAr route, yielding inactive pharmacophores. This compound is the exact 2-chloropyrimidine intermediate with N-linked pyrazole via ethylene bridge from Denali Therapeutics' LRRK2 patents. • Enables critical SNAr coupling at the 2-position • Pre-validated scaffold preserving full SAR potency • Supplied with CoA for process chemistry & IND-enabling studies

Molecular Formula C9H10ClN5
Molecular Weight 223.66 g/mol
Cat. No. B13067331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1h-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine
Molecular FormulaC9H10ClN5
Molecular Weight223.66 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)CCNC2=NC(=NC=C2)Cl
InChIInChI=1S/C9H10ClN5/c10-9-12-4-2-8(14-9)11-5-7-15-6-1-3-13-15/h1-4,6H,5,7H2,(H,11,12,14)
InChIKeyPVEXMVDRZUREEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LRRK2 Inhibitor Intermediate: Pyrazolyl-Chloropyrimidine Building Block


N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine (CAS 1250270-19-9) is a heterocyclic building block featuring a 2-chloropyrimidine core linked to a pyrazole moiety via an ethylene spacer [1]. This specific connectivity is not merely a library compound but a defined intermediate in the patented synthesis of highly potent LRRK2 kinase inhibitors, a class of molecules under intense investigation for Parkinson's disease [2]. Its primary value in chemical procurement lies in its role as a selectively reactive scaffold for the construction of pyrimidinyl-4-aminopyrazole pharmacophores.

Why Regiochemistry Prevents Analog Substitution


The compound's differentiation is anchored to its precise regiochemistry and the reactivity of its functional groups; substitution with other 4-chloropyrimidin-2-amine isomers or pyrazolylpyrimidine analogs will likely fail to yield the desired LRRK2 inhibitor. The patented process explicitly requires a 2-chloropyrimidine intermediate with an N-linked pyrazole at the 4-position via an ethylene bridge, as the chlorine atom at the 2-position serves as a leaving group for a subsequent nucleophilic aromatic substitution (SNAr) reaction [1]. Using a simple pyrimidin-4-amine or a regioisomeric chloropyrimidine would lead to either unreactive intermediates or the formation of a completely different pharmacophore, thus derailing the synthetic route and invalidating the established structure-activity relationship (SAR). The evidence below quantifies the functional necessity of this specific architecture for downstream coupling efficiency.

Product Comparison: Key Differentiation Evidence


SNAr Reactivity: 2-Chloro vs. 4-Chloro Regioisomer

The target compound's 2-chloropyrimidine core demonstrates a higher calculated electrophilicity for nucleophilic aromatic substitution (SNAr) compared to its closest structural isomer, N-(2-(1H-pyrazol-1-yl)ethyl)-4-chloropyrimidin-2-amine. This differential reactivity is critical for the downstream coupling with a deprotonated aminopyrazole partner, a key step in the synthesis of clinical LRRK2 inhibitors [1]. While the patent does not disclose isolated yields for the isomer, the process is specifically optimized for the 2-chloro substrate, indicating a significant practical advantage in coupling efficiency. The target compound is the sole intermediate claimed for the synthesis leading to the active pharmaceutical ingredient.

Medicinal Chemistry Synthetic Chemistry Kinase Inhibitor Synthesis

Ethylene Linker Requirement for LRRK2 Binding Affinity

The ethylene linker between the pyrazole and the pyrimidine core is a critical design feature. The Denali patent family, including the synthesis patent US11834438B2, builds upon earlier SAR work in patent WO2017087905A1 which demonstrates that a two-carbon linker is optimal for LRRK2 inhibitory activity in the pyrimidinyl-4-aminopyrazole series [1]. Analogs with a methylene (one-carbon) or propylene (three-carbon) linker, or those where the pyrazole is directly attached to the pyrimidine, are not claimed as intermediates and would likely exhibit reduced kinase binding affinity due to suboptimal geometric presentation of the heterocycles. The quantitative SAR from the earlier patent shows a >10-fold loss in LRRK2 potency for compounds with a methylene linker compared to the ethylene-linked series.

Kinase Inhibition Parkinson's Disease Structure-Activity Relationship

Purity Specification for Reliable Downstream Coupling

Reputable vendors for this compound typically provide it with a purity of ≥98% as determined by HPLC . This level of purity is essential for the Lewis acid-mediated SNAr coupling step to avoid side reactions that would reduce the yield of the advanced intermediate. In contrast, many closer or cheaper structural analogs are often supplied at lower purities (95% or less) or as technical grades because they are not validated in a critical synthetic sequence. The procurement of a high-purity, research-validated intermediate directly reduces the risk of failed coupling reactions, which are both time- and resource-intensive.

Process Chemistry Quality Control Procurement Specification

Procurement Use Cases for LRRK2 Chemical Biology


LRRK2 Inhibitor Scale-Up and Lead Optimization

Procurement is most justified when scaling up the synthesis of clinical LRRK2 inhibitor candidates, especially those following the Denali Therapeutics chemotype. The compound serves as a critical intermediate in the patented process, where the 2-chloro group is essential for the final bond-forming reaction [1]. Using this verified building block ensures synthetic fidelity to the patented route, which is crucial for late-stage medicinal chemistry, process chemistry development, and ultimately, IND-enabling studies.

Focused Kinase Library Construction

For groups building targeted kinase libraries around the pyrimidinyl-4-aminopyrazole core, this compound provides a pre-validated starting point with the optimal ethylene linker. As established by the SAR data, varying this linker leads to a significant loss in potency, making this specific building block the cornerstone for generating analogs with a higher probability of retaining potent LRRK2 inhibition [2]. This avoids the wasted effort of synthesizing and testing a library of less active compounds.

Process Development and Route Scouting

During process development, the supply of a high-purity, reliable starting material is paramount. Procuring this specific compound ensures the study of the coupling reaction under the exact conditions described in the patent literature, including Lewis acid and solvent screening. This work directly supports the filing of a Drug Master File (DMF) or process patent, and using an unvalidated alternative could invalidate the regulatory pathway.

Mechanistic SNAr Studies on Activated Pyrimidines

This compound is an excellent substrate for physical organic chemists studying nucleophilic aromatic substitution (SNAr) on a doubly activated pyrimidine ring. Its well-defined structure, featuring an electron-withdrawing pyrimidine and a pendant pyrazole, allows for the quantitative measurement of leaving group ability and substituent effects, providing fundamental data applicable to both medicinal chemistry and general process development.

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